molecular formula C18H14ClF6N3O3 B2822807 N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 400081-41-6

N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2822807
CAS No.: 400081-41-6
M. Wt: 469.77
InChI Key: OJPGQUYKTOLLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide ( 400081-41-6) is a chemical compound supplied for specialized research and development purposes. This substance has a molecular formula of C18H14ClF6N3O3 and a molecular weight of 469.77 g/mol . The compound features a benzamide core structure that is substituted with two 2,2,2-trifluoroethoxy groups and a (2-chlorophenyl)hydrazone functional group, which may be of significant interest in the exploration of structure-activity relationships and novel synthetic pathways . Researchers can utilize this compound as a key intermediate or building block in organic synthesis and medicinal chemistry projects. It is available with a documented purity of 98% . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and conduct appropriate risk assessments prior to handling.

Properties

IUPAC Name

N-[(E)-[(2-chlorophenyl)hydrazinylidene]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF6N3O3/c19-13-3-1-2-4-14(13)28-27-10-26-16(29)12-7-11(30-8-17(20,21)22)5-6-15(12)31-9-18(23,24)25/h1-7,10,28H,8-9H2,(H,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPGQUYKTOLLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C/NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF6N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazone intermediate by reacting 2-chlorobenzaldehyde with hydrazine hydrate under acidic conditions. This intermediate is then subjected to a condensation reaction with 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The trifluoroethoxy groups enhance its lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogs in Antiarrhythmic Agents

Flecainide (N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide) is a Class Ic antiarrhythmic drug that shares the 2,5-bis(trifluoroethoxy)benzamide backbone but substitutes the hydrazone group with a piperidinylmethyl amine .

Property Target Compound Flecainide
Core Structure 2,5-bis(trifluoroethoxy)benzamide with hydrazone 2,5-bis(trifluoroethoxy)benzamide with piperidinylmethyl
Pharmacological Target Not explicitly reported (hypothesized ion channels or enzymes) Sodium channels (Nav1.5), Kv1.5, Kv11.1
Synthetic Route Condensation of benzohydrazide with 2-chlorobenzaldehyde Reaction of benzoyl chloride with 2-(aminomethyl)pyridine, followed by hydrogenation
Melting Point Not reported 99–101°C (for intermediates, e.g., N-(2-pyridylmethyl) analog)

Key Differences :

  • Flecainide’s piperidinylmethyl group enhances sodium channel blockade, critical for arrhythmia treatment, while the hydrazone moiety in the target compound may confer different binding interactions .
  • Flecainide intermediates (e.g., N-(2-pyridylmethyl) analogs) exhibit lower solubility in polar solvents compared to hydrazones, which may affect bioavailability .

Hydrazone and Heterocyclic Derivatives

Several derivatives of 2,5-bis(trifluoroethoxy)benzohydrazide have been synthesized, including:

  • Thiazolidin-4-one derivatives (e.g., N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(trifluoroethoxy)benzamide): Formed by cyclization of hydrazones with thioglycolic acid .
  • Oxadiazole derivatives (e.g., 1-{5-[2,5-bis(trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3(2H)-yl}ethenone): Synthesized via acetic anhydride-mediated cyclization .

Comparison Table :

Derivative Structural Feature Biological Activity Synthesis Yield
Target Hydrazone Compound 2-Chlorophenyl hydrazone Not explicitly reported ~70–80%
Thiazolidin-4-one (5d) 3,4-Dimethylphenyl substituent Antimicrobial (hypothesized) ~65–75%
Oxadiazole (5a–n) Acetylated oxadiazole ring Anticancer (in silico predictions) ~60–70%

Key Insights :

  • Cyclization (e.g., thiazolidinone formation) improves metabolic stability compared to linear hydrazones .
  • Electron-withdrawing groups (e.g., trifluoroethoxy) enhance resonance stabilization, affecting reactivity in heterocyclic synthesis .

Process-Related Impurities and Intermediates

During Flecainide synthesis, impurities such as 2,5-bis(trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide (Impurity-A) and N-(pyridin-2-ylmethyl)-2,5-bis(trifluoroethoxy)benzamide are observed .

Compound Structural Deviation Impact
Target Compound Hydrazone with 2-chlorophenyl Novel bioactivity potential
Impurity-A 4-Methylpiperidine substituent Reduces sodium channel affinity vs. Flecainide
N-(2-Pyridylmethyl) Intermediate Pyridine ring instead of piperidine Lower hydrogenation efficiency (~50% yield)

Biological Activity

N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H14ClF6N2O3
  • Molecular Weight : 414.3427 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent and its effects on various cellular pathways.

Antitumor Activity

Recent studies have highlighted the compound's ability to inhibit tumor growth through several mechanisms:

  • Histone Deacetylase Inhibition : The compound exhibits selective inhibition of histone deacetylases (HDACs), particularly HDAC3. This inhibition leads to increased acetylation of histones and non-histone proteins, which is associated with the promotion of apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 95.48 nM against HDAC3 activity and showed significant antiproliferative effects on HepG2 cells with an IC50 of 1.30 μM .
  • Apoptosis Induction : The compound promotes apoptosis in various cancer cell lines by triggering intrinsic apoptotic pathways. This is evidenced by studies showing increased markers of apoptosis and cell cycle arrest at the G2/M phase in treated cells .
  • Combination Therapy Potential : In combination with other chemotherapeutic agents such as taxol and camptothecin, the compound has been shown to enhance anticancer efficacy, indicating its potential for use in combination therapies .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression and promoting apoptosis.
  • Modulation of Gene Expression : Through HDAC inhibition leading to altered expression of genes involved in cell survival and proliferation.

Study 1: HDAC Inhibition and Antitumor Efficacy

A study conducted on HepG2 liver cancer cells demonstrated that the compound effectively reduced cell viability and induced apoptosis. The results indicated a significant reduction in tumor growth in xenograft models treated with the compound compared to controls.

ParameterControl (SAHA)Compound (N-[(1E)-...])
IC50 (μM)17.251.30
Tumor Growth Inhibition (%)48.1348.89

Study 2: Combination Therapy

In a combination therapy study, the addition of this compound to taxol treatment resulted in enhanced tumor suppression compared to taxol alone.

Q & A

Q. What are the standard synthetic protocols for preparing N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide?

  • Methodological Answer : The synthesis typically involves a multi-step condensation reaction. For hydrazone derivatives like this compound, a Schiff base formation is critical:
  • React 2,5-bis(2,2,2-trifluoroethoxy)benzamide with 2-(2-chlorophenyl)hydrazinecarbaldehyde under reflux in ethanol or methanol.
  • Optimize reaction conditions (temperature: 70–80°C, time: 6–12 hours) and use catalytic acid (e.g., acetic acid) to enhance imine bond formation .
  • Monitor progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify hydrazone proton signals (~8–9 ppm) and trifluoroethoxy group splitting patterns .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z ~530–540 for C₂₃H₁₇ClF₆N₂O₃) .
  • Elemental Analysis : Validate empirical formula compliance (C, H, N, Cl, F content) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution assays (e.g., against Staphylococcus aureus or Escherichia coli) to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .

Advanced Research Questions

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize analogs with modified aryl (e.g., 3-chlorophenyl vs. 4-fluorophenyl) or trifluoroethoxy groups to compare bioactivity .
  • Quantitative SAR (QSAR) Modeling : Use computational tools (e.g., CODESSA) to correlate electronic parameters (Hammett σ values) with biological data .
  • Crystallography : Resolve single-crystal structures to analyze steric effects (e.g., hydrogen bonding in hydrazone motifs) .

Q. How should contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, solvent/DMSO concentration) to isolate variables .
  • Stability Studies : Use HPLC to monitor compound degradation in buffer or serum over time, which may explain inconsistent results .
  • Meta-Analysis : Cross-reference data with structurally similar hydrazones (e.g., benzimidazole-sulfanyl analogs) to identify trends .

Q. What advanced techniques can elucidate the mechanism of action for this compound?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Screen for direct binding to protein targets (e.g., kinases or receptors) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., bacterial dihydrofolate reductase) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.